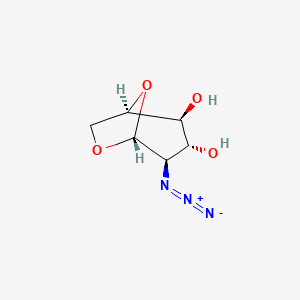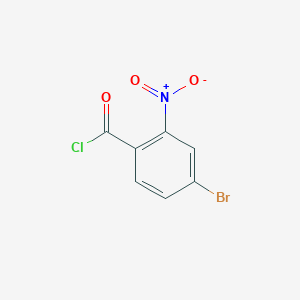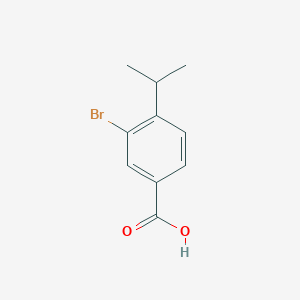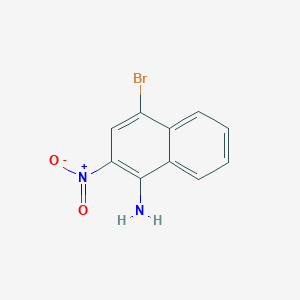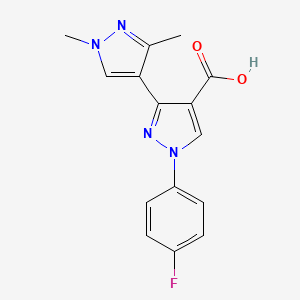
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure or through the use of a carboxylating agent like diethyl carbonate.
Conditions: This step typically requires a catalyst such as palladium on carbon (Pd/C) and is performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid typically involves multi-step organic reactions
-
Formation of the Bipyrazole Core:
Starting Materials: 3,5-dimethylpyrazole and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can yield alcohols or amines depending on the specific functional groups present.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: These reactions often require a catalyst like copper(I) iodide (CuI) and are performed under mild conditions to prevent degradation of the bipyrazole core.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
1-(4-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid has several applications in scientific research:
-
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers to improve thermal stability and mechanical properties.
-
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
-
Medicine:
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
-
Industry:
Coatings: Applied in the formulation of advanced coatings with enhanced durability.
Electronics: Used in the production of organic semiconductors.
作用机制
The mechanism by which 1-(4-fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The pathways involved often include modulation of signal transduction processes and alteration of gene expression.
相似化合物的比较
- 1-(4-Chlorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid
- 1-(4-Methylphenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid
Comparison: 1-(4-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability of compounds and can improve binding affinity to biological targets compared to their non-fluorinated counterparts.
This compound’s distinct properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in both theoretical and applied research.
属性
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-12(7-19(2)17-9)14-13(15(21)22)8-20(18-14)11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYVMXZPIHFIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150517 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-14-0 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
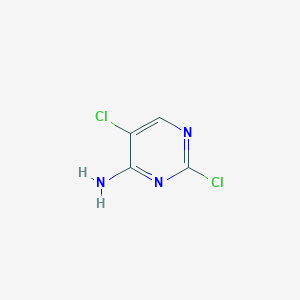
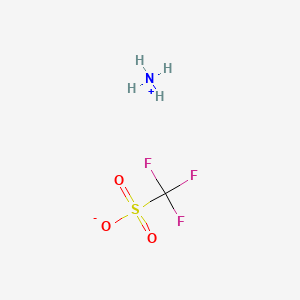
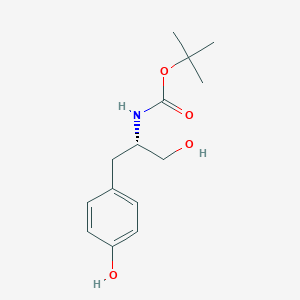
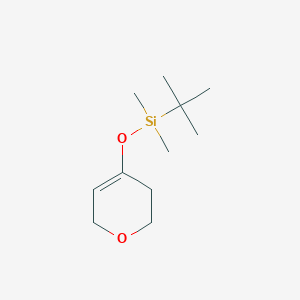
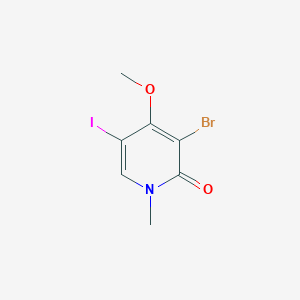
![Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-](/img/structure/B1286477.png)
